molecular formula C13H14N2O3 B2916511 1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine CAS No. 112601-98-6

1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine

Cat. No.: B2916511
CAS No.: 112601-98-6
M. Wt: 246.266
InChI Key: DXRDBEPLCGUYCF-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]pyrrolidine is an organic compound with the molecular formula C13H14N2O3. It is characterized by the presence of a pyrrolidine ring attached to a nitrophenyl group through a prop-2-enoyl linkage.

Preparation Methods

The synthesis of 1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine typically involves the reaction of 4-nitrobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions.

Scientific Research Applications

1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine can be compared with similar compounds such as:

    1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]pyrrolidine: This compound has a methoxy group instead of a nitro group, which may result in different chemical and biological properties.

    1-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]pyrrolidine:

    1-[(2E)-3-(4-aminophenyl)prop-2-enoyl]pyrrolidine:

Properties

IUPAC Name

(E)-3-(4-nitrophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-13(14-9-1-2-10-14)8-5-11-3-6-12(7-4-11)15(17)18/h3-8H,1-2,9-10H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRDBEPLCGUYCF-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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